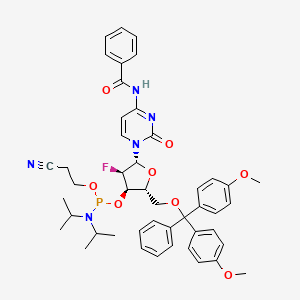

2'-F-Bz-dC Phosphoramidite

Description

BenchChem offers high-quality 2'-F-Bz-dC Phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-F-Bz-dC Phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-F-Bz-dC Phosphoramidite (B1245037) is a chemically modified nucleoside building block crucial for the synthesis of therapeutic and diagnostic oligonucleotides. Its full chemical name is N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols. The incorporation of a fluorine atom at the 2' position of the deoxyribose sugar ring imparts unique and advantageous properties to oligonucleotides, including enhanced stability against nuclease degradation and increased binding affinity to target RNA sequences. These characteristics make it a valuable component in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.

Core Properties

2'-F-Bz-dC Phosphoramidite is a white to off-white powder with the molecular formula C46H51FN5O8P and a molecular weight of approximately 851.9 g/mol .[1] It is typically supplied with a purity of over 98% as determined by HPLC.[2] Proper storage is critical to maintain its reactivity; it should be stored at -20°C under an inert atmosphere.[2]

| Property | Value | Reference |

| Molecular Formula | C46H51FN5O8P | [1] |

| Molecular Weight | ~851.9 g/mol | [1] |

| CAS Number | 161442-19-9 | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | >98% (HPLC) | [2] |

| Storage Conditions | -20°C, under inert atmosphere | [2] |

Oligonucleotide Synthesis with 2'-F-Bz-dC Phosphoramidite

The incorporation of 2'-F-Bz-dC into an oligonucleotide follows the standard phosphoramidite solid-phase synthesis cycle. This automated process involves four key steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer.

1. Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Procedure: The 5'-dimethoxytrityl (DMT) protecting group on the solid support-bound nucleoside is removed by washing with the TCA solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

-

Duration: 60-120 seconds.

2. Coupling:

-

Reagents:

-

0.1 M solution of 2'-F-Bz-dC Phosphoramidite in anhydrous acetonitrile (B52724).

-

0.45 M solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI), in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Coupling Time: 3-5 minutes. Longer coupling times compared to standard DNA phosphoramidites are often recommended to ensure high coupling efficiency.

3. Capping:

-

Reagents:

-

Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

-

Capping B: 16% N-methylimidazole in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles.

-

Duration: 30-60 seconds.

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/water/pyridine.

-

Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

-

Duration: 30-60 seconds.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Experimental Protocol: Cleavage and Deprotection

1. Cleavage from Solid Support and Removal of Cyanoethyl Groups:

-

Reagent: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine (B109427) (AMA).

-

Procedure: The solid support is treated with the AMA solution. This cleaves the oligonucleotide from the support and removes the 2-cyanoethyl protecting groups from the phosphate backbone.

-

Duration and Temperature: 10 minutes at 65°C or 2 hours at room temperature.

2. Removal of Benzoyl (Bz) Protecting Group:

-

The AMA treatment in the previous step also removes the N-benzoyl protecting group from the cytidine (B196190) base.

-

Important Note: When using AMA for deprotection, it is recommended to use acetyl (Ac) protected deoxycytidine (dC) phosphoramidite instead of benzoyl (Bz) protected dC for the non-fluorinated cytidine residues in the sequence. This is to avoid a potential side reaction where methylamine can form an N-methyl-dC adduct with the benzoyl-protected cytidine.[5] For 2'-F-Bz-dC, the deprotection is generally efficient with AMA, but for mixed sequences, this precaution is advised.

Alternative Deprotection for Sensitive Oligonucleotides:

-

For oligonucleotides containing modifications that are sensitive to AMA, a milder deprotection can be performed using 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature.[5]

Purification of 2'-Fluoro Modified Oligonucleotides

Purification is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

Experimental Protocol: RP-HPLC Purification

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% acetonitrile over 30 minutes).

-

Detection: UV absorbance at 260 nm.

-

Procedure: The crude, deprotected oligonucleotide is dissolved in mobile phase A and injected onto the column. The full-length, DMT-on oligonucleotide (if the final DMT group was not removed) will have a longer retention time than the shorter, failed sequences. The collected fractions containing the desired product are then evaporated to dryness. The DMT group can be removed by treatment with 80% acetic acid.

Impact of 2'-Fluoro Modification on Oligonucleotide Properties

The introduction of 2'-fluoro modifications has a significant impact on the biophysical properties of oligonucleotides.

| Property | Effect of 2'-Fluoro Modification | Quantitative Data | Reference |

| Thermal Stability (Tm) | Increased | ΔTm of +1.8°C to +2.5°C per modification when hybridized to an RNA target. | [6][7] |

| Nuclease Resistance | Significantly Increased | Half-life in serum can be extended from minutes for unmodified RNA to over 24 hours for 2'-F modified siRNA. | [1] |

| Conformation | Promotes a C3'-endo sugar pucker, leading to an A-form helix upon hybridization. | - | [6] |

Applications in Research and Drug Development

Antisense Oligonucleotides

2'-Fluoro modified oligonucleotides are widely used as antisense agents to inhibit gene expression. They bind to a target mRNA sequence, leading to its degradation by RNase H or sterically blocking translation. A key target in cancer therapy is the anti-apoptotic protein Bcl-2.

Aptamers for Diagnostics

Aptamers are short, single-stranded nucleic acid molecules that can bind to specific target molecules with high affinity and specificity. The enhanced stability of 2'-fluoro modified oligonucleotides makes them ideal for the development of aptamers for diagnostic applications. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to select for aptamers with high affinity for a target molecule.

Conclusion

2'-F-Bz-dC Phosphoramidite is a cornerstone of modern oligonucleotide synthesis for therapeutic and diagnostic applications. The 2'-fluoro modification provides a significant advantage in terms of nuclease resistance and binding affinity, leading to more stable and effective oligonucleotides. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and developers in the field of nucleic acid chemistry and drug development. Careful consideration of synthesis parameters, deprotection conditions, and purification methods is essential to maximize the yield and purity of the final oligonucleotide product.

References

- 1. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. glenresearch.com [glenresearch.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 2'-fluoro-N4-benzoyl-dC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-fluoro-N4-benzoyl-dC phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. The inclusion of a 2'-fluoro modification on the ribose sugar enhances the nuclease resistance and binding affinity of oligonucleotides, making this phosphoramidite a valuable reagent in the development of antisense oligonucleotides, siRNAs, and aptamers.[1][2][3] This document details its core physicochemical properties, analytical methodologies for quality control, and its application in solid-phase oligonucleotide synthesis.

Core Physicochemical Properties

2'-fluoro-N4-benzoyl-dC phosphoramidite is a synthetic nucleoside derivative designed for automated chemical synthesis of DNA and RNA sequences.[4] The molecule incorporates several key protecting groups to ensure sequence-specific coupling and prevent unwanted side reactions during synthesis. These include a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a benzoyl (Bz) group on the exocyclic amine of cytosine, and a 2-cyanoethyl (CE) group on the phosphoramidite moiety.[5][6] The phosphorus (III) center is chiral, meaning the product exists as a mixture of two diastereomers.[6][7]

General Properties

The fundamental properties of 2'-fluoro-N4-benzoyl-dC phosphoramidite are summarized in the table below. These identifiers are crucial for material sourcing, characterization, and regulatory documentation.

| Property | Value | Source |

| Synonyms | 2'-F-Bz-dC Phosphoramidite | [8] |

| Chemical Formula | C46H51FN5O8P | [4][8] |

| Molecular Weight | 851.9 g/mol | [4][8] |

| CAS Number | 161442-19-9 | [4] |

| Appearance | White to Off-white Powder | [] |

Stability and Storage

Phosphoramidites are sensitive to oxidation and moisture, which can compromise their performance in oligonucleotide synthesis.[7] Proper handling and storage are critical to maintain their quality.

| Parameter | Recommendation | Source |

| Storage Temperature | <-15°C | [4] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | General knowledge |

| Handling | Prepare solutions fresh prior to use. Use anhydrous solvents. | [7] |

| Common Degradants | Oxidation products (P(V) species), hydrolysis products | [6][7] |

Quality Control and Analytical Protocols

Ensuring the purity and identity of phosphoramidite raw materials is the first step in producing high-quality oligonucleotides.[7][10] Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (31P NMR), and Mass Spectrometry (MS) being the most critical.

Analytical Data Summary

The following table outlines the expected analytical results for high-purity 2'-fluoro-N4-benzoyl-dC phosphoramidite.

| Analytical Technique | Parameter | Typical Specification | Source |

| Reversed-Phase HPLC | Purity | ≥98.0% | [6][11] |

| 31P NMR | P(III) Content | ≥98.0% | [6] |

| P(V) Impurities | <1.0% | [6] | |

| Chemical Shift (δ) | ~140-155 ppm | [12] | |

| Mass Spectrometry | Identity (m/z) | Confirmed by ESI-MS | [6][7] |

| Water Content | Moisture | Low, as it interferes with coupling | [6] |

Experimental Protocol: Purity Analysis by LC-MS

This protocol outlines a general method for assessing the purity and identity of phosphoramidites using Liquid Chromatography-Mass Spectrometry.

Objective: To separate the two diastereomers from impurities and confirm the molecular weight.

Instrumentation:

-

UHPLC system with a diode array detector (DAD) or UV detector.[11]

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[6][10][11]

Materials:

-

Sample: 2'-fluoro-N4-benzoyl-dC phosphoramidite.

-

Diluent: Anhydrous acetonitrile, optionally containing 0.01% (v/v) triethylamine (B128534) (TEA) to reduce oxidation.[7]

-

Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., TEAA or HFIP).

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Sample Preparation: Prepare a stock solution of the phosphoramidite at 1 mg/mL in the diluent. Further dilute to a working concentration of 0.1 mg/mL.[7] Prepare samples fresh and analyze promptly to minimize degradation.[7]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., YMC-Triart C18).[5]

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30-40°C.

-

UV Detection: Monitor at 254 nm or 260 nm.

-

Gradient: A typical gradient runs from a lower percentage of Mobile Phase B to a high percentage over 15-20 minutes to elute the phosphoramidite and its impurities.

-

-

Mass Spectrometry Conditions:

Data Interpretation: The chromatogram will show two major peaks corresponding to the diastereomers of the phosphoramidite.[5][6] Purity is calculated as the sum of the areas of these two peaks relative to the total peak area. The mass spectrum should confirm the expected molecular ion.

Experimental Protocol: Purity Analysis by 31P NMR

Objective: To quantify the amount of the active phosphoramidite (P(III) species) relative to its oxidized P(V) impurities.

Instrumentation:

-

NMR Spectrometer (e.g., 80 MHz or higher).[12]

Materials:

-

Sample: ~15-30 mg of 2'-fluoro-N4-benzoyl-dC phosphoramidite.

-

Solvent: Anhydrous deuterated chloroform (B151607) (CDCl3) or acetonitrile-d3, often with 1% TEA.[6]

Procedure:

-

Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube under an inert atmosphere.

-

Acquisition:

-

Data Interpretation: The 31P NMR spectrum will show two distinct peaks in the range of 140-155 ppm, corresponding to the two P(III) diastereomers.[12] Oxidized P(V) impurities will appear as sharp singlets in the 0-20 ppm region. Purity is determined by integrating the P(III) signals and comparing them to the total integral of all phosphorus-containing species.

Application in Oligonucleotide Synthesis

2'-fluoro-N4-benzoyl-dC phosphoramidite is a key reagent for the solid-phase synthesis of modified oligonucleotides on an automated synthesizer.[14][15] The process is a cycle of four chemical steps that are repeated to build the oligonucleotide chain.

Experimental Protocol: Automated Synthesis

Objective: To incorporate a 2'-fluoro-N4-benzoyl-dC monomer into a growing oligonucleotide chain.

Procedure:

-

Deblocking: The 5'-DMT group is removed from the solid-support-bound nucleoside using a solution of an acid, typically trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group.[14][15]

-

Coupling: The 2'-fluoro-N4-benzoyl-dC phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., 5-(ethylthio)-1H-tetrazole).[14] The activated phosphoramidite reacts with the free 5'-hydroxyl group. A coupling time of 3 minutes is often recommended for 2'-fluoro modified amidites to ensure high efficiency.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion-mutant sequences.[14][15]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a water/pyridine/THF mixture.[14][]

This cycle is repeated until the desired sequence is synthesized.

Post-Synthesis Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Procedure:

-

Cleavage and Deprotection: The support is treated with a basic solution to cleave the oligonucleotide and remove the cyanoethyl and benzoyl protecting groups.[17][18]

-

Standard Deprotection: Concentrated ammonium (B1175870) hydroxide (B78521) for 17 hours at 55°C.[2]

-

Fast Deprotection: A 1:1 mixture of 30% ammonium hydroxide and 40% methylamine (B109427) (AMA) can be used for 2 hours at room temperature.[2] Note: Heating 2'-fluoro modified oligonucleotides in AMA may cause some degradation.[2]

-

-

Purification: The final product is purified from truncated sequences and other impurities, typically by HPLC or PAGE.

Analytical Workflow Visualization

The quality control process for phosphoramidites follows a structured workflow to ensure that the material meets specifications before its use in synthesis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. usp.org [usp.org]

- 7. lcms.cz [lcms.cz]

- 8. N4-Benzoyl-2'-deoxy-2'-fluorocytidine 3'-CE phosphoramidite | PB57498 [biosynth.com]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 17. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 18. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2'-Fluoro Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of 2'-deoxy-2'-fluoro (2'-F) modified oligonucleotides, a cornerstone modification in the development of nucleic acid therapeutics. We will explore the structural basis for their unique properties, their impact on therapeutic efficacy and safety, and the experimental methodologies used for their characterization.

Core Mechanism of Action: The Structural Basis of 2'-F Modification

The substitution of the 2'-hydroxyl (2'-OH) group of a ribonucleotide with a fluorine atom imparts a unique combination of properties that are highly advantageous for therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

The primary influence of the 2'-fluoro modification stems from the high electronegativity of the fluorine atom. This has a profound effect on the sugar pucker of the nucleotide ring.

-

Sugar Pucker: The 2'-F modification locks the sugar into a C3'-endo conformation . This conformation is characteristic of RNA and A-form helical structures.[1][2] In contrast, DNA nucleotides typically favor a C2'-endo pucker, which is found in B-form DNA.

-

Helical Geometry: By enforcing a C3'-endo pucker, the 2'-F modification "pre-organizes" the oligonucleotide to adopt a stable A-form helix upon hybridization with a complementary RNA target.[2][3][4] This structural mimicry of an RNA:RNA duplex is the foundation for its enhanced therapeutic properties.

A critical requirement for any oligonucleotide-based drug is high affinity for its target sequence. The 2'-F modification significantly enhances this property.

-

Thermodynamic Stability: Duplexes formed between 2'-F modified oligonucleotides and RNA targets exhibit significantly higher thermal stability (melting temperature, Tm) compared to their unmodified DNA or RNA counterparts.[5][6][7] This translates to a more stable and durable interaction with the target mRNA in a cellular environment. The stabilizing effect is additive, with an approximate increase of 1.8°C per modification .[5]

-

Enthalpic Contribution: It was once assumed that the stability increase was due to the entropic benefit of conformational preorganization. However, detailed thermodynamic studies have revealed that the enhanced affinity is almost exclusively driven by a favorable enthalpy .[8][9] This suggests that the 2'-F modification strengthens Watson-Crick base pairing and improves base stacking interactions, leading to a more stable duplex.[5][8][9]

Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids and within cells. The 2'-F modification provides crucial protection against this degradation.

-

Steric Hindrance: The 2'-F group offers a degree of steric hindrance that protects the phosphodiester backbone from cleavage by endo- and exonucleases.[6][10][11]

-

Synergy with Phosphorothioates (PS): While 2'-F modification alone confers some nuclease resistance, its protective effect is dramatically amplified when used in conjunction with phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur.[3][6] This combination is a common strategy in therapeutic oligonucleotide design. For instance, an unmodified siRNA may be completely degraded in serum within 4 hours, whereas a 2'-F modified siRNA can have a half-life greater than 24 hours.[1]

The interaction with RNase H is a key differentiator for the mechanism of action of antisense oligonucleotides. RNase H is a cellular enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand.

-

RNase H Inactivity: The rigid A-form helix adopted by a duplex of a fully 2'-F modified oligonucleotide and a target RNA is not a substrate for RNase H .[3][12][13] The enzyme requires a more flexible duplex conformation that is intermediate between A- and B-forms to bind and cleave the RNA strand.[12][14] This makes uniformly 2'-F modified oligonucleotides suitable for non-degradative mechanisms, such as steric blocking of translation or splice-site modulation.

-

The "Gapmer" Design: To harness the RNA-degrading power of RNase H while retaining the benefits of 2'-F modification, a "gapmer" strategy is employed.[3][15] Gapmer ASOs consist of a central block of 8-10 deoxynucleotides (the DNA "gap") flanked by "wings" of 2'-F modified nucleotides. When a gapmer binds to its target RNA, the central DNA:RNA hybrid is recognized and cleaved by RNase H, leading to target degradation, while the 2'-F wings provide high binding affinity and nuclease stability.[3][15][16]

Potential Off-Target Effects and Toxicity

While highly effective, it is important for drug developers to be aware of potential non-specific effects. Studies have shown that 2'-F modified oligonucleotides, particularly when combined with a phosphorothioate backbone, can cause sequence-independent toxicities. This includes the proteasome-mediated degradation of certain nuclear proteins like P54nrb and PSF.[17][18][19] This can subsequently lead to an increase in DNA double-strand breaks and may impair cell proliferation, highlighting a critical area for safety and toxicological assessment during drug development.[17]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance of 2'-F modified oligonucleotides.

Table 1: Thermodynamic Stability of 2'-F Modified Duplexes

| Oligonucleotide Type | Modification Pattern | Target | Tm (°C) | ΔTm vs. Unmodified (°C) | Reference |

|---|---|---|---|---|---|

| siRNA | Unmodified | RNA | 71.8 | - | [1] |

| siRNA | 2'-F on all Pyrimidines | RNA | 86.2 | +14.4 | [1] |

| 18-mer | rA homopolymer | poly(dT) | 48.0 | - | [13] |

| 18-mer | 2'-F-A homopolymer | poly(dT) | 57.0 | +9.0 (+0.5 per mod) | [13] |

| 8-mer duplex | Unmodified RNA | RNA | 51.1 | - | [5] |

| 8-mer duplex | Fully 2'-F Modified | RNA | 65.5 | +14.4 (~1.8 per mod) |[5] |

Table 2: Nuclease Resistance of 2'-F Modified Oligonucleotides

| Oligonucleotide Type | Modification Pattern | Assay Condition | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| siRNA | Unmodified | Incubation in Serum | < 4 hours | [1] |

| siRNA | 2'-F on all Pyrimidines | Incubation in Serum | > 24 hours |[1] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of modified oligonucleotides.

This protocol determines the thermal stability of an oligonucleotide duplex.

-

Preparation:

-

Reconstitute the 2'-F modified oligonucleotide and its complementary target RNA/DNA strand in an appropriate annealing buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0).[20]

-

Prepare a solution containing equimolar concentrations of both strands (typically 1-5 µM).

-

-

Annealing:

-

Heat the duplex solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

-

Allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.

-

-

Measurement:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance of the sample at 260 nm while increasing the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0°C per minute).[20]

-

-

Data Analysis:

-

Plot absorbance versus temperature to generate a melting curve.

-

The melting temperature (Tm) is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm, the temperature at which 50% of the duplex has dissociated.[21]

-

This protocol assesses the resistance of an oligonucleotide to degradation by nucleases present in serum.

-

Preparation:

-

The test oligonucleotide (e.g., 2'-F modified) and a control (e.g., unmodified) should be labeled for visualization (e.g., 5'-radiolabeling with ³²P or fluorescent tag).

-

Prepare reaction tubes containing the labeled oligonucleotide (final concentration ~0.1-1 µM) and a high percentage of human or fetal bovine serum (e.g., 90% v/v).[1]

-

-

Incubation:

-

Incubate the reactions at 37°C.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), remove an aliquot from the reaction and immediately stop nuclease activity by mixing with a loading buffer containing a denaturant and a chelating agent (e.g., formamide and EDTA).[22]

-

-

Analysis:

-

Resolve the samples on a high-resolution denaturing polyacrylamide gel (PAGE).

-

Visualize the oligonucleotide bands using an appropriate method (e.g., phosphorimaging for ³²P, fluorescence scanning for fluorescent tags).

-

-

Quantification:

-

Measure the band intensity of the full-length, intact oligonucleotide at each time point using densitometry software.

-

Plot the percentage of intact oligonucleotide versus time and fit the data to an exponential decay curve to calculate the half-life (t1/2).

-

This assay determines if an oligonucleotide can guide RNase H to cleave a target RNA.

-

Substrate Preparation:

-

The target RNA strand is typically labeled at the 5'-end (e.g., with ³²P or a fluorophore) for visualization of cleavage products.

-

Anneal the labeled RNA target with the test oligonucleotide (e.g., a 2'-F gapmer) and controls (e.g., a fully 2'-F modified oligo as a negative control, and a DNA oligo as a positive control) in an RNase H reaction buffer without Mg²⁺ to form duplexes.[23]

-

-

Enzyme Reaction:

-

Analysis:

-

Interpretation:

-

The presence of smaller RNA fragments (cleavage products) in the lane corresponding to the test oligonucleotide indicates that it successfully recruited RNase H to cleave the target. The negative control (fully 2'-F oligo) should show no cleavage, only the full-length RNA band.[3]

-

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syngenis.com [syngenis.com]

- 3. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idtdna.com [idtdna.com]

- 7. 2' Fluoro RNA Modification [biosyn.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. synoligo.com [synoligo.com]

- 12. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. 2'-Fluoroarabino- and arabinonucleic acid show different conformations, resulting in deviating RNA affinities and processing of their heteroduplexes with RNA by RNase H. | Semantic Scholar [semanticscholar.org]

- 15. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]

- 19. academic.oup.com [academic.oup.com]

- 20. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 21. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 22. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neb.com [neb.com]

- 25. neb.com [neb.com]

The Guardian of the Message: A Technical Guide to the Role of the 2'-Fluoro Group in Nucleic Acid Stability

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleic acid therapeutics, stability is paramount. The ability of an oligonucleotide to resist degradation and maintain a specific conformation is fundamental to its efficacy. Among the arsenal (B13267) of chemical modifications employed to enhance these properties, the 2'-fluoro (2'-F) substitution on the ribose sugar has emerged as a particularly powerful tool. This in-depth technical guide explores the multifaceted role of the 2'-fluoro group in bolstering nucleic acid stability, providing a comprehensive resource for researchers and drug developers in the field.

The Core of Stability: Conformational Preorganization

The introduction of a fluorine atom at the 2'-position of the ribose sugar has a profound impact on its conformational preference. The high electronegativity of fluorine favors a C3'-endo sugar pucker, which is the characteristic conformation found in A-form helices, typical of RNA.[1][2] This "preorganization" of the sugar into an RNA-like conformation reduces the entropic penalty of duplex formation, thereby increasing the thermodynamic stability of the resulting helix.[1]

Thermodynamic Reinforcement: A Quantitative Look at Stability Gains

The conformational rigidity imparted by the 2'-fluoro modification translates directly into enhanced thermodynamic stability of nucleic acid duplexes. This is most commonly observed as an increase in the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The stabilizing effect is enthalpically driven, suggesting stronger Watson-Crick hydrogen bonding and improved base stacking interactions.[1][2]

Below are tables summarizing the thermodynamic parameters for various 2'-fluoro modified nucleic acid duplexes.

Table 1: Thermodynamic Parameters of 2'-Fluoro Modified DNA/DNA Duplexes

| Sequence (5' to 3') | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |

| d(CGCGAATTCGCG) | Unmodified | -99.6 | -273.3 | -18.3 | 72.1 |

| d(CGCGAATTCGCG) | Fully 2'-F | -108.2 | -290.1 | -21.9 | 81.5 |

| 10-mer DNA | Per 2'-F modification | +1.3[3] |

Table 2: Thermodynamic Parameters of 2'-Fluoro Modified RNA/DNA Hybrid Duplexes

| Sequence (5' to 3') | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |

| r(CGCGAATTCGCG)/d(GCGAATTCGCGC) | Unmodified | -95.3 | -259.1 | -18.2 | 70.8 |

| r(CGCGAATTCGCG)/d(2'F-GCGAATTCGCGC) | 2'-F on DNA strand | -105.1 | -281.4 | -21.4 | 79.9 |

Table 3: Thermodynamic Parameters of 2'-Fluoro Modified RNA/RNA Duplexes

| Sequence (5' to 3') | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |

| r(GCGUUUUCGC) hairpin | Unmodified | -35.2 | -103.5 | -4.4 | 45.3 |

| r(2'F-GCGUUUUCGC) hairpin | Fully 2'-F | -43.9 | -125.8 | -6.5 | 56.9 |

| Increase per 2'-F modification | ~1.8[2] |

Note: The thermodynamic values presented are illustrative and can vary depending on the sequence, salt concentration, and experimental conditions. The data is compiled from multiple sources for comparative purposes.

The Shield Against Degradation: Enhanced Nuclease Resistance

One of the most significant advantages of 2'-fluoro modification is the remarkable resistance it confers against nuclease degradation.[1][4] Nucleases, particularly RNases, often recognize the 2'-hydroxyl group to initiate cleavage of the phosphodiester backbone. By replacing the reactive hydroxyl group with a stable fluorine atom, the oligonucleotide becomes a poor substrate for these enzymes, leading to a significantly extended half-life in biological fluids.[5]

Mechanism of Nuclease Resistance

The 2'-hydroxyl group in RNA acts as a nucleophile in a transesterification reaction, leading to the cleavage of the adjacent phosphodiester bond. The absence of this hydroxyl group in 2'-fluoro modified RNA prevents this self-cleavage mechanism. For enzymatic degradation, many nucleases, such as RNase A, have active sites that specifically interact with the 2'-hydroxyl group. The presence of the electronegative fluorine atom at this position sterically and electronically hinders the binding of the enzyme and the subsequent catalytic cleavage.

Figure 1: Mechanism of RNase A resistance by 2'-fluoro modification.

Experimental Protocols

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of a nucleic acid duplex, providing a measure of its thermal stability.

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes (1 cm path length)

-

2'-fluoro modified and unmodified oligonucleotides

-

Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation: Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Determine the exact concentration by measuring the absorbance at 260 nm (A260).

-

Annealing: Prepare a solution of the complementary strands at a final concentration of 1-5 µM in the annealing buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a rate of 0.5-1°C per minute.

-

Data Acquisition: Place the cuvette containing the annealed duplex into the spectrophotometer and start the temperature ramp. Record the A260 at regular temperature intervals (e.g., every 0.5°C).

-

Data Analysis: Plot the A260 as a function of temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. Alternatively, the Tm can be determined from the peak of the first derivative of the melting curve (dA260/dT vs. T).

Figure 2: Experimental workflow for thermal melting (Tm) analysis.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of nucleic acids. The A-form, B-form, and Z-form helices, as well as G-quadruplexes, have distinct CD spectra.

Materials:

-

CD spectropolarimeter with a temperature controller

-

Quartz cuvettes with a short path length (e.g., 1 mm)

-

2'-fluoro modified and unmodified oligonucleotides

-

Appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Nuclease-free water

Procedure:

-

Sample Preparation: Prepare oligonucleotide solutions at a concentration of 5-10 µM in the desired buffer. Ensure the buffer has low absorbance in the far-UV region (below 220 nm).

-

Instrument Setup: Purge the instrument with nitrogen gas. Set the instrument parameters, including the wavelength range (e.g., 200-320 nm), scan speed, bandwidth, and number of accumulations.

-

Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

-

Sample Measurement: Record the CD spectrum of the oligonucleotide sample.

-

Data Processing: Subtract the buffer baseline from the sample spectrum. The resulting spectrum can be compared to reference spectra for different nucleic acid conformations. A-form helices, characteristic of 2'-fluoro modified duplexes, typically show a positive peak around 260-270 nm and a negative peak around 210 nm.

Nuclease Degradation Assay

Objective: To assess the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.

Materials:

-

Nuclease (e.g., snake venom phosphodiesterase, RNase A, or serum)

-

2'-fluoro modified and unmodified oligonucleotides (labeled with a fluorescent dye or radiolabel for detection)

-

Reaction buffer appropriate for the chosen nuclease

-

Quenching solution (e.g., EDTA or a denaturing loading buffer)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system

Procedure:

-

Reaction Setup: In separate tubes, incubate a fixed amount of the labeled oligonucleotide with the nuclease in the reaction buffer at 37°C. Include a control reaction without the nuclease.

-

Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and stop the degradation by adding the quenching solution.

-

PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the intact oligonucleotide from the degradation products.

-

Visualization and Quantification: Visualize the gel using an appropriate imaging system. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.

-

Data Analysis: Plot the percentage of intact oligonucleotide as a function of time to determine the degradation kinetics and the half-life of the oligonucleotide.

Applications in Drug Development: The SELEX Process

The enhanced stability of 2'-fluoro modified nucleic acids makes them ideal for the development of aptamers, which are short single-stranded DNA or RNA molecules that can bind to a specific target molecule. The Systematic Evolution of Ligands by EXponential Enrichment (SELEX) process is used to identify high-affinity aptamers from a large random library. The use of 2'-fluoro modified nucleotides in the SELEX process directly yields nuclease-resistant aptamers suitable for therapeutic applications.[6][7]

Figure 3: Workflow of the SELEX process for generating 2'-fluoro modified aptamers.

Conclusion

The 2'-fluoro modification is a cornerstone of modern oligonucleotide chemistry, offering a powerful and versatile strategy to enhance the stability of nucleic acid-based therapeutics. By enforcing an A-form helical geometry, the 2'-fluoro group increases thermodynamic stability and provides a robust shield against nuclease degradation. The ability to precisely quantify these stabilizing effects through established experimental protocols allows for the rational design of oligonucleotides with optimal properties for a wide range of research and clinical applications. As the field of nucleic acid therapeutics continues to advance, the guardian of the message, the 2'-fluoro group, will undoubtedly remain a critical component in the development of next-generation drugs.

References

- 1. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. synoligo.com [synoligo.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]

The Benzoyl Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The phosphoramidite (B1245037) method, a highly efficient and automatable process, is the standard for constructing these vital molecules. Central to the success of this methodology is the strategic use of protecting groups to prevent unwanted side reactions on the nucleobases. This technical guide provides a comprehensive overview of the benzoyl (Bz) protecting group, a workhorse in phosphoramidite chemistry, detailing its application, removal, and the associated experimental protocols.

The Role of the Benzoyl Protecting Group

In phosphoramidite chemistry, the exocyclic amino groups of adenine (B156593) (dA) and cytosine (dC) are nucleophilic and can react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotides. To ensure the specific and sequential formation of the desired phosphodiester linkages, these amino groups must be temporarily blocked.[1][2][3]

The benzoyl group is a robust and widely used protecting group for the N6 amino group of adenine and the N4 amino group of cytosine.[1][2][3][4] It is stable to the conditions of the phosphoramidite synthesis cycle, including the acidic detritylation step, the coupling reaction, the capping step, and the oxidation step.[5] The benzoyl group is typically removed at the end of the synthesis during the final deprotection step.[4][6] Guanine (dG) is usually protected with an isobutyryl (iBu) group, while thymine (B56734) (T) does not have an exocyclic amine and therefore does not require protection.[1][2]

The Phosphoramidite Synthesis Cycle: A Workflow Overview

The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition. The benzoyl protecting groups on dA and dC remain intact throughout this process.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Experimental Protocols

Protection of Deoxynucleosides: N-Benzoylation

A common and efficient method for the N-benzoylation of deoxyadenosine (B7792050) and deoxycytidine is the "transient protection" method. This one-pot procedure involves the temporary silylation of the hydroxyl groups, followed by acylation of the exocyclic amine, and finally, desilylation.

Protocol: Transient N-Benzoylation of Deoxyadenosine

-

Preparation: Dry deoxyadenosine by co-evaporation with anhydrous pyridine.

-

Silylation: Dissolve the dried deoxyadenosine in anhydrous pyridine. Add chlorotrimethylsilane (B32843) (TMSCl) and stir at room temperature to protect the hydroxyl groups as trimethylsilyl (B98337) ethers.

-

Benzoylation: Cool the solution in an ice bath and slowly add benzoyl chloride. The reaction mixture is stirred until the benzoylation of the exocyclic amine is complete.

-

Desilylation and Work-up: Quench the reaction with water and then add concentrated ammonium (B1175870) hydroxide (B78521) to remove the silyl (B83357) protecting groups and any N,N-dibenzoylated byproducts. The product, N6-benzoyl-deoxyadenosine, is then purified, typically by crystallization or chromatography.

This one-flask procedure can yield crystalline N-acyl deoxynucleosides in high yields, often around 95% for deoxyadenosine and deoxycytidine.[1]

Deprotection of Benzoyl Groups from Synthetic Oligonucleotides

The final step in oligonucleotide synthesis is the removal of all protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support. The conditions for benzoyl group removal must be carefully chosen to ensure complete deprotection without degrading the oligonucleotide product.

Standard Deprotection Protocol: Concentrated Ammonium Hydroxide

-

Cleavage and Deprotection: The solid support containing the synthesized oligonucleotide is treated with concentrated ammonium hydroxide (28-30%).

-

Incubation: The mixture is heated in a sealed vial at 55°C for 8-16 hours.[7] Shorter incubation times at higher temperatures (e.g., 65°C for 2 hours) can also be used.[8]

-

Work-up: After cooling, the supernatant containing the deprotected oligonucleotide is removed. The solid support is washed with water or an appropriate buffer. The combined solutions are then typically evaporated to dryness.

Rapid Deprotection Protocol: Ammonium Hydroxide/Methylamine (B109427) (AMA)

A mixture of aqueous ammonium hydroxide and aqueous methylamine (1:1 v/v), known as AMA, significantly reduces the deprotection time.[9]

-

Cleavage and Deprotection: The solid support is treated with the AMA solution.

-

Incubation: The mixture is heated at 65°C for 10-15 minutes.

-

Work-up: The procedure is similar to the standard ammonium hydroxide method.

Important Consideration for AMA Deprotection: When using AMA, it is crucial to use acetyl-protected deoxycytidine (Ac-dC) instead of benzoyl-protected deoxycytidine (Bz-dC). This is because methylamine can cause a side reaction with Bz-dC, leading to transamination at the C4 position of cytosine.[8][10][11] The acetyl group is more labile and is removed rapidly, preventing this side reaction.[12]

Quantitative Data on Deprotection

The choice of deprotection conditions depends on the stability of the oligonucleotide and the desired turnaround time. The following tables summarize key quantitative data related to the removal of the benzoyl protecting group.

Table 1: Comparison of Deprotection Conditions for Benzoyl-Protected Nucleobases

| Deprotection Reagent | Temperature (°C) | Time | Notes |

| Concentrated NH4OH | 55 | 8-12 hours | Standard, robust method.[7] |

| Concentrated NH4OH | 65 | 2 hours | Faster than standard, but harsher conditions.[8] |

| NH4OH/Methylamine (AMA) | 65 | 10 minutes | Very fast, but requires Ac-dC to avoid side reactions with cytosine.[4] |

| t-Butylamine/water (1:3 v/v) | 60 | 6 hours | A milder alternative for some applications.[13] |

| 0.05 M K2CO3 in Methanol | Room Temperature | 4 hours | Ultra-mild conditions, suitable for very sensitive oligonucleotides. Requires the use of more labile protecting groups like phenoxyacetyl (Pac) on dA and iPr-Pac on dG.[3] |

Table 2: Half-life (t½) of Deprotection for Various Protecting Groups

| Protecting Group | Reagent | t½ (minutes) |

| Benzoyl (Bz) on dA | Aqueous Methylamine | < 5 |

| Benzoyl (Bz) on dC | Aqueous Methylamine | < 5 |

| Acetyl (Ac) on dC | Aqueous Methylamine | < 5 |

| Isobutyryl (iBu) on dG | Aqueous Methylamine | ~10 |

| Benzoyl (Bz) on dA | Ethanolic Ammonia | ~120 |

| Benzoyl (Bz) on dC | Ethanolic Ammonia | ~180 |

Data adapted from studies on the cleavage rates of various protecting groups.[14]

Logical Relationships in Deprotection

The process of oligonucleotide deprotection involves several key steps, starting from the fully protected molecule on the solid support to the final, purified product.

Caption: A generalized workflow for the deprotection and purification of synthetic oligonucleotides.

Conclusion

The benzoyl protecting group is an integral component of modern phosphoramidite-based oligonucleotide synthesis. Its stability during the synthesis cycle and its reliable removal under well-established conditions have made it a standard choice for the protection of deoxyadenosine and deoxycytidine. While faster and milder deprotection strategies have been developed, often requiring alternative protecting groups, the benzoyl group remains a robust and cost-effective option for the routine synthesis of a wide range of DNA oligonucleotides. A thorough understanding of its chemistry, including potential side reactions and the various deprotection protocols, is essential for researchers and professionals in the field to ensure the synthesis of high-quality oligonucleotides for research, diagnostic, and therapeutic applications.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Disaccharide Nucleosides Utilizing the Temporary Protection of the 2′,3′-cis-Diol of Ribonucleosides by a Boronic Ester [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. glenresearch.com [glenresearch.com]

- 14. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 2'-Fluoro Modification on Oligonucleotide Synthesis and Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a cornerstone of modern molecular therapeutics and diagnostics. Among the most impactful modifications is the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. This seemingly minor alteration imparts profound changes to the biophysical and biological properties of an oligonucleotide, enhancing its stability, binding affinity, and overall performance in a variety of applications, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This technical guide provides an in-depth exploration of 2'-fluoro modified nucleosides, covering their synthesis, incorporation into oligonucleotides, and the resulting impact on their therapeutic utility.

The A-Form Advantage: Structural and Biophysical Properties

The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar has a significant stereoelectronic effect, favoring a C3'-endo sugar pucker conformation.[1][2][3] This conformational preference is characteristic of RNA and drives the oligonucleotide to adopt an A-form helical structure upon hybridization with a target strand.[3] This contrasts with unmodified DNA, which typically favors a B-form helix. The adoption of an A-form helix is a key determinant of the enhanced properties of 2'-fluoro modified oligonucleotides.

Enhanced Thermal Stability

A direct consequence of the A-form geometry and increased base stacking interactions is a significant increase in the thermal stability of duplexes containing 2'-fluoro modifications.[2][4] This is quantitatively measured by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The increase in Tm is often dramatic, with reports indicating a rise of approximately 1.8°C to 2.5°C per modification when hybridized to an RNA target.[4][5] This enhanced stability is critical for ensuring robust target engagement in physiological conditions.

| Duplex Type | Sequence Context | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| siRNA | Factor VII Target | Unmodified (RNA) | 71.8 | - | [6] |

| siRNA | Factor VII Target | 2'-F Pyrimidines | 86.2 | +14.4 | [6] |

| ANA•RNA | 10-mer | ANA | 32.4 | - | [7] |

| 2'F-ANA•RNA | 10-mer | 2'F-ANA | 51.2 | +18.8 | [7] |

Table 1: Comparison of melting temperatures (Tm) for unmodified and 2'-fluoro modified oligonucleotide duplexes. The data illustrates the significant increase in thermal stability conferred by the 2'-fluoro modification.

Superior Nuclease Resistance

Unmodified oligonucleotides, particularly RNA, are rapidly degraded by endogenous nucleases, severely limiting their therapeutic potential.[2][8] The 2'-fluoro modification provides a steric shield, rendering the phosphodiester backbone significantly more resistant to cleavage by both endonucleases and exonucleases.[1][4][9] This effect is particularly pronounced in serum. For instance, while an unmodified siRNA can be completely degraded within hours, a 2'-fluoro-modified counterpart can exhibit a half-life greater than 24 hours.[2][6] This enhanced stability prolongs the oligonucleotide's duration of action in vivo.

| Oligonucleotide Type | Modification | Medium | Half-life (t1/2) | Reference |

| siRNA | Unmodified | Human Serum | < 3 minutes (guide strand) | [10] |

| siRNA | 2'-F Pyrimidines | Human Serum | > 24 hours | [2][6] |

Table 2: Nuclease resistance of unmodified vs. 2'-fluoro modified siRNAs in human serum. The 2'-fluoro modification dramatically increases the half-life, a critical parameter for therapeutic efficacy.

Synthesis and Incorporation of 2'-Fluoro Nucleosides

The integration of 2'-fluoro nucleosides into an oligonucleotide chain is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry, a method that allows for the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.

The process begins with the chemical synthesis of the 2'-fluoro nucleoside phosphoramidite building blocks (A, C, G, and U). These monomers are then incorporated into the desired sequence using a DNA/RNA synthesizer. The workflow is cyclical, with each cycle extending the oligonucleotide by one base.

Applications in Therapeutic Modalities

The unique properties of 2'-fluoro modified oligonucleotides make them highly valuable for therapeutic applications that rely on Watson-Crick base pairing for target recognition.

Antisense Oligonucleotides (ASOs)

ASOs are single-stranded oligonucleotides designed to bind to a specific mRNA, leading to the inhibition of protein translation. A primary mechanism of action for many ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid. While a fully 2'-fluoro modified oligonucleotide/RNA duplex is not a substrate for RNase H, "gapmer" designs are highly effective. These chimeric structures feature a central block of DNA-like nucleotides capable of recruiting RNase H, flanked by "wings" of 2'-fluoro modified nucleotides that provide high binding affinity and nuclease resistance.

Small Interfering RNA (siRNA)

siRNA technology utilizes short, double-stranded RNA molecules to trigger the RNA interference (RNAi) pathway, leading to the sequence-specific cleavage of a target mRNA. The incorporation of 2'-fluoro modifications into one or both strands of the siRNA duplex enhances its stability in biological fluids and can improve its overall silencing activity.[2][11] The modification is well-tolerated by the RNA-Induced Silencing Complex (RISC), the core enzymatic component of the RNAi pathway.[2] This makes 2'-fluoro modification a valuable strategy for developing more potent and durable siRNA therapeutics.

Experimental Protocols

Standard Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in a single synthesis cycle for incorporating a phosphoramidite monomer, such as a 2'-fluoro nucleoside, onto a solid support using an automated synthesizer.

-

Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM). This exposes the free 5'-hydroxyl group for the next coupling step.

-

Coupling: The 2'-fluoro phosphoramidite monomer is activated by an activating agent (e.g., 5-ethylthiotetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified monomers are often extended (e.g., 10-15 minutes) to ensure high efficiency.

-

Capping: To prevent the extension of chains that failed to couple in the previous step, any unreacted 5'-hydroxyl groups are permanently blocked. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Oxidation: The newly formed trivalent phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Final Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and phosphates) are removed by incubation in a solution of aqueous ammonia or a mixture of ammonia and methylamine (AMA) at an elevated temperature. For RNA-containing sequences, an additional step using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required to remove 2'-silyl protecting groups, though this is not necessary for 2'-fluoro modifications.

-

Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common methods include Polyacrylamide Gel Electrophoresis (PAGE), and Reverse-Phase or Ion-Exchange High-Performance Liquid Chromatography (HPLC).

Protocol for Oligonucleotide Melting Temperature (Tm) Analysis

This protocol describes the determination of Tm by monitoring the change in UV absorbance of an oligonucleotide duplex as a function of temperature.

-

Sample Preparation: The purified, complementary single-stranded oligonucleotides are quantified by UV absorbance at 260 nm. They are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final duplex concentration is typically in the range of 0.5-2.0 µM.

-

Annealing: The sample is heated to a temperature well above the expected Tm (e.g., 95°C) for 5-10 minutes to ensure complete dissociation of any pre-existing duplexes. The sample is then slowly cooled to room temperature over several hours to allow for proper annealing of the duplex.

-

UV Absorbance Measurement: The annealed sample is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.

-

Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5-1.0°C per minute). The temperature range should span from well below to well above the expected Tm (e.g., 20°C to 90°C).

-

Data Analysis: The resulting data of absorbance versus temperature forms a sigmoidal "melting curve." The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Conclusion

The 2'-fluoro modification stands out as a highly effective strategy for enhancing the drug-like properties of therapeutic oligonucleotides. Its ability to pre-organize the sugar into an RNA-like C3'-endo conformation leads to a cascade of beneficial effects, including substantially increased duplex stability and robust resistance to nuclease degradation. These properties, combined with its compatibility with standard solid-phase synthesis and tolerance by key cellular machineries like RNase H (in gapmer designs) and RISC, solidify the role of 2'-fluoro nucleosides as a critical tool in the development of next-generation ASO and siRNA therapeutics. For researchers and developers in the field, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this powerful chemical modification.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]

- 4. synoligo.com [synoligo.com]

- 5. glenresearch.com [glenresearch.com]

- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 7. Differential stability of 2′F-ANA•RNA and ANA•RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2'-F-Bz-dC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2'-F-Bz-dC Phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. The information presented herein is essential for the quality control and characterization of this reagent, ensuring the integrity and purity of synthesized therapeutic and research-grade nucleic acids. This document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for their acquisition, and illustrates the quality control workflow.

Core Data Presentation

The following tables summarize the expected quantitative spectral data for 2'-F-Bz-dC Phosphoramidite (Chemical Formula: C46H51FN5O8P; Molecular Weight: 851.90 g/mol ).

Disclaimer: The NMR spectral data presented below is representative and based on typical chemical shifts for analogous nucleoside phosphoramidites and related structures. Publicly available, experimentally derived high-resolution spectra for this specific molecule are limited. Actual experimental values may vary based on solvent, concentration, and instrument calibration.

Table 1: Representative NMR Spectral Data for 2'-F-Bz-dC Phosphoramidite

| Nucleus | Atom Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 31P | P(III) | ~148 - 150 (diastereomers) | s | N/A |

| 19F | 2'-F | ~ -195 to -210 | m | |

| 1H | H6 (Cytosine) | ~8.2 - 8.4 | d | |

| H5 (Cytosine) | ~7.2 - 7.4 | d | ||

| Aromatic (Benzoyl, DMT) | ~6.8 - 7.8 | m | ||

| H1' | ~6.1 - 6.3 | t | ||

| H2' | ~5.2 - 5.4 | m | ||

| H3' | ~4.6 - 4.8 | m | ||

| H4' | ~4.1 - 4.3 | m | ||

| H5', H5'' | ~3.3 - 3.5 | m | ||

| OCH3 (DMT) | ~3.7 - 3.8 | s | ||

| OCH2 (Cyanoethyl) | ~3.8 - 4.0 | m | ||

| CH2CN (Cyanoethyl) | ~2.6 - 2.8 | t | ||

| CH (Diisopropyl) | ~3.5 - 3.7 | m | ||

| CH3 (Diisopropyl) | ~1.1 - 1.3 | d | ||

| 13C | C4 (Cytosine) | ~163 | s | |

| C2 (Cytosine) | ~155 | s | ||

| C6 (Cytosine) | ~141 | d | ||

| C5 (Cytosine) | ~97 | d | ||

| Aromatic (Benzoyl, DMT) | ~113 - 159 | m | ||

| C1' | ~86 | d | ||

| C2' | ~93 (d, 1JC-F ≈ 170-190) | d | ||

| C3' | ~74 | d | ||

| C4' | ~85 | d | ||

| C5' | ~63 | t | ||

| C (DMT quaternary) | ~86 | s | ||

| OCH3 (DMT) | ~55 | q | ||

| OCH2 (Cyanoethyl) | ~58 | t | ||

| CH2CN (Cyanoethyl) | ~20 | t | ||

| CN (Cyanoethyl) | ~117 | s | ||

| CH (Diisopropyl) | ~43 | d | ||

| CH3 (Diisopropyl) | ~24 | q |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Formula | Calculated m/z |

| [M+H]+ | [C46H52FN5O8P]+ | 852.3538 |

| [M+Na]+ | [C46H51FN5NaO8P]+ | 874.3357 |

Experimental Protocols

The quality control of 2'-F-Bz-dC Phosphoramidite relies on rigorous analytical methods to confirm its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation and purity assessment of phosphoramidites.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the 2'-F-Bz-dC Phosphoramidite sample.

-

Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl3 or CD3CN). Anhydrous solvents should be used to prevent hydrolysis of the phosphoramidite.

-

Transfer the solution to a 5 mm NMR tube.

2. 31P NMR Acquisition:

-

31P NMR is crucial for assessing the purity of the phosphoramidite, as the phosphorus atom is the reactive center.

-

A standard single-pulse experiment with proton decoupling is typically used.

-

The spectral width should be set to encompass the expected chemical shift range for P(III) species (around 140-155 ppm) and potential P(V) oxidation products (around 0-10 ppm).[1][2]

-

A relaxation delay of 5-10 seconds is recommended for accurate quantification.

-

The two diastereomers of the phosphoramidite are often observed as two distinct singlets in the 148-150 ppm region.[1]

3. 1H NMR Acquisition:

-

Provides detailed structural information about the entire molecule.

-

A standard proton NMR experiment is performed.

-

The spectral width should cover a range of approximately 0-10 ppm.

-

Key signals include the anomeric proton (H1'), the sugar protons, the aromatic protons of the DMT and benzoyl protecting groups, and the protons of the cyanoethyl and diisopropylamino groups.

4. 19F NMR Acquisition:

-

19F NMR is used to confirm the presence and environment of the fluorine atom at the 2' position.

-

A standard fluorine NMR experiment, often with proton decoupling, is performed.

-

The chemical shift of the 2'-fluoro group is expected in the range of -195 to -210 ppm.[3]

5. 13C NMR Acquisition:

-

Provides information on the carbon framework of the molecule.

-

A proton-decoupled 13C NMR experiment (e.g., PENDANT or DEPT) is used to distinguish between CH, CH2, and CH3 groups.

-

Due to the lower natural abundance of 13C, a longer acquisition time is required.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the phosphoramidite and to identify potential impurities.

1. Sample Preparation:

-

Prepare a dilute solution of the phosphoramidite (approximately 0.1 mg/mL) in an appropriate solvent, such as acetonitrile.[4]

2. Instrumentation and Method:

-

Due to the labile nature of phosphoramidites, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are employed to prevent fragmentation of the parent molecule.[5]

-

For FAB-MS, a matrix such as triethanolamine, often with the addition of a salt like NaCl, can be used to enhance the formation of adduct ions (e.g., [M+Na]+).[5]

-

For ESI-MS, the analysis is typically performed in positive ion mode.

-

The mass spectrometer should be operated in high-resolution mode to obtain accurate mass measurements, which allows for the confirmation of the elemental composition.

3. Data Analysis:

-

The primary goal is to identify the protonated molecular ion [M+H]+ and/or the sodium adduct [M+Na]+.[5]

-

The observed m/z values should be compared with the calculated theoretical masses (as shown in Table 2).

-

The presence of other ions may indicate impurities or degradation products (e.g., the oxidized P(V) form or the hydrolyzed H-phosphonate).

Mandatory Visualizations

The following diagrams illustrate key workflows related to the use of 2'-F-Bz-dC Phosphoramidite.

References

- 1. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. lcms.cz [lcms.cz]

- 5. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Fluoro Phosphoramidites: A Technical Guide to Enhancing Oligonucleotide Performance

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications are paramount for overcoming the inherent limitations of natural oligonucleotides. Among the arsenal (B13267) of available modifications, 2'-fluoro (2'-F) substitution of the ribose sugar has emerged as a powerful tool for enhancing the stability, binding affinity, and biological activity of RNA-based molecules. This in-depth technical guide explores the core features of 2'-fluoro phosphoramidites, providing a comprehensive resource on their properties, synthesis, and applications.

Core Features and Advantages

2'-Fluoro phosphoramidites are monomeric building blocks used in the solid-phase synthesis of oligonucleotides. The key feature is the replacement of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. This seemingly subtle change imparts a range of beneficial properties to the resulting oligonucleotide.

The high electronegativity of the fluorine atom influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[1][2][3][4] This pre-organization of the sugar into an RNA-like structure is a key contributor to the enhanced properties of 2'-F modified oligonucleotides.[5]

Enhanced Thermal Stability

A hallmark of 2'-fluoro modification is the significant increase in the thermal stability of oligonucleotide duplexes. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. The introduction of 2'-F modifications leads to a more stable duplex with a higher Tm. This increased stability is primarily driven by favorable enthalpic contributions, suggesting stronger Watson-Crick base pairing and improved stacking interactions, rather than entropic effects from conformational preorganization.[5][6]

| Duplex Type | Increase in Tm per 2'-F Modification | Reference |

| 2'-F RNA:RNA | ~1.8°C - 2.0°C | [4][6][7] |

| 2'-F RNA:DNA | ~1.3°C | [8] |

| 2'-F N3'→P5' Phosphoramidate:DNA | ~4°C | [9][10] |

| 2'-F N3'→P5' Phosphoramidate:RNA | ~5°C | [9][10] |

Superior Nuclease Resistance

Unmodified RNA is rapidly degraded by nucleases present in biological fluids, a major hurdle for in vivo applications. The 2'-fluoro modification provides significant protection against nuclease degradation.[1][11][12] For instance, while unmodified siRNA can be completely degraded within 4 hours in serum, 2'-F-modified siRNA can have a half-life greater than 24 hours.[1] This enhanced stability is crucial for extending the therapeutic window of oligonucleotide drugs.[13] While 2'-F modification alone provides some resistance, it is often used in conjunction with phosphorothioate (B77711) (PS) linkages to achieve even greater nuclease resistance.[4][14][15]

| Oligonucleotide Type | Nuclease Resistance | Reference |

| Unmodified siRNA in serum | Completely degraded within 4 hours | [1] |

| 2'-F-modified siRNA in serum | t1/2 > 24 hours | [1] |

| 2'-F-modified oligonucleotides | Resistant to various endo- and exonucleases | [16][17] |

High Binding Affinity

The C3'-endo sugar pucker induced by the 2'-fluoro modification pre-organizes the oligonucleotide for binding to complementary RNA targets, leading to high binding affinity.[3][18] This enhanced affinity is beneficial for applications such as antisense technology, siRNAs, and aptamers, where tight and specific binding to the target is essential for efficacy.[3][19]

Reduced Immunostimulation